molecular formula C17H17Cl2NO2 B5213812 4-butoxy-N-(2,4-dichlorophenyl)benzamide

4-butoxy-N-(2,4-dichlorophenyl)benzamide

Cat. No.: B5213812
M. Wt: 338.2 g/mol
InChI Key: OMBHCQHRBNHNPX-UHFFFAOYSA-N
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Description

4-Butoxy-N-(2,4-dichlorophenyl)benzamide is a benzamide derivative characterized by a butoxy group at the para position of the benzamide core and a 2,4-dichlorophenyl substituent on the amide nitrogen. This compound’s structural features position it as a candidate for applications in medicinal chemistry, particularly in drug discovery targeting enzymes or receptors sensitive to halogenated aromatic systems.

Properties

IUPAC Name

4-butoxy-N-(2,4-dichlorophenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17Cl2NO2/c1-2-3-10-22-14-7-4-12(5-8-14)17(21)20-16-9-6-13(18)11-15(16)19/h4-9,11H,2-3,10H2,1H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMBHCQHRBNHNPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=C(C=C1)C(=O)NC2=C(C=C(C=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17Cl2NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Benzamide Derivatives

Compound Name Substituents on Benzamide Core Key Functional Groups Biological/Chemical Implications Evidence ID
This compound Butoxy (para), 2,4-dichlorophenyl Butoxy, Cl (2,4-) High lipophilicity; potential for CNS penetration
4-Amino-N-(2,4-dichlorophenyl)benzamide Amino (para), 2,4-dichlorophenyl Amino, Cl (2,4-) Increased polarity; hydrogen bonding with targets
N-(4-(2,4-Dichlorophenyl)thiazol-2-yl)-3-(ethylsulfonyl)benzamide Thiazole, ethylsulfonyl, 2,4-dichlorophenyl Thiazole, sulfonyl, Cl (2,4-) Enhanced binding to kinases; metabolic stability
N-(2-Aminoethyl)-2,4-dichloro-N-(2,4-dichlorophenyl)benzamide Aminoethyl, 2,4-dichlorophenyl Aminoethyl, Cl (2,4-, 2,4-) Improved solubility; potential toxicity concerns
4-Chloro-N-(2-hydroxy-2-phenylethyl)benzamide Chloro (para), hydroxy-phenylethyl Chloro, hydroxy Versatile reactivity via hydroxyl group

Substituent Effects on Physicochemical Properties

  • Butoxy vs. Amino Groups: The butoxy group in the target compound contributes to higher lipophilicity (logP) compared to the amino group in 4-amino-N-(2,4-dichlorophenyl)benzamide. This difference may enhance blood-brain barrier penetration but reduce aqueous solubility .
  • Chlorine Position : The 2,4-dichlorophenyl moiety is a common pharmacophore in antimicrobial and anticancer agents. Its presence in multiple analogs (e.g., ) suggests its role in target binding via halogen bonding or hydrophobic interactions.

Impact of Heterocyclic Moieties

  • Thiazole-Containing Derivatives: Compounds like N-(4-(2,4-dichlorophenyl)thiazol-2-yl)-3-(ethylsulfonyl)benzamide () exhibit distinct bioactivity due to the thiazole ring’s ability to mimic purine bases, making them suitable for kinase inhibition.
  • Tetrazole Derivatives : N-(2,4-dichlorophenyl)-3-(1H-tetrazol-1-yl)benzamide () incorporates a tetrazole ring, which enhances metabolic stability and hydrogen-bonding capacity—features absent in the butoxy-substituted target compound .

Functional Group Modifications

  • Sulfonyl and Sulfamoyl Groups : Analogs like 4-(dipropylsulfamoyl)-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]benzamide () demonstrate how sulfonyl groups improve binding affinity to sulfonamide-sensitive targets (e.g., carbonic anhydrase). The target compound’s butoxy group may instead favor interactions with lipid-rich environments .
  • Hydroxy and Methoxy Substituents: 4-Chloro-N-(2-hydroxy-2-phenylethyl)benzamide () and 4-butoxy-N-(2-phenoxyethyl)benzamide () highlight how polar groups like hydroxyl or phenoxy can alter solubility and metabolic pathways compared to non-polar substituents .

Research Findings and Trends

  • Synthetic Flexibility : The target compound’s butoxy group allows for straightforward modifications (e.g., elongation to hexyloxy) to optimize pharmacokinetics, whereas rigid heterocycles (e.g., thiazole in ) limit such tuning .

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